3-Benzamido-1-benzofuran-2-carboxamide
Description
Significance of the Benzofuran (B130515) Scaffold in Medicinal Chemistry
The benzofuran scaffold, a bicyclic system consisting of a fused benzene (B151609) and furan (B31954) ring, is a cornerstone in the design and discovery of new drugs. nih.gov Its prevalence in a wide array of natural products and synthetic compounds with significant biological activities underscores its importance. chemrxiv.org The structural rigidity and electronic properties of the benzofuran ring system allow it to serve as a versatile framework for the construction of molecules with diverse pharmacological profiles.
Benzofuran derivatives have been reported to exhibit a broad spectrum of biological activities, including antimicrobial, antifungal, antiviral, anti-inflammatory, antioxidant, and antitumor properties. researchgate.net This wide range of activities has made the benzofuran nucleus a focal point for medicinal chemists. researchgate.net The ability to functionalize the benzofuran ring at various positions allows for the fine-tuning of a compound's physicochemical properties and biological activity, making it an attractive scaffold for developing targeted therapies. mdpi.com For instance, substitutions at the C-2, C-3, and other positions of the benzofuran ring have been shown to significantly influence the resulting compound's potency and selectivity. nih.gov
The therapeutic landscape has been significantly shaped by drugs containing the benzofuran moiety. Clinically approved drugs incorporating this scaffold are used to treat a variety of conditions, further cementing the importance of benzofuran in medicinal chemistry. nih.gov The inherent bioactivity of the benzofuran core continues to inspire the synthesis of novel derivatives with the potential to address unmet medical needs.
Overview of Research Trajectories for 3-Benzamido-1-benzofuran-2-carboxamide Derivatives
Building upon the established significance of the benzofuran scaffold, research has increasingly focused on specific substitution patterns to elicit desired biological effects. The introduction of an amide functionality at the 2-position, creating the benzofuran-2-carboxamide (B1298429) core, has proven to be a fruitful strategy in the development of new bioactive molecules. Further substitution at the 3-position with a benzamido group introduces additional points for molecular interaction, potentially enhancing binding affinity to biological targets and modulating activity.
A notable area of investigation for 3-substituted benzofuran-2-carboxamide derivatives has been in the realm of antimicrobial agents. For example, a series of novel 3-(glycinamido)-benzofuran-2-carboxamide and 3-(β-alanamido)-benzofuran-2-carboxamide derivatives were synthesized and evaluated for their in vitro antimicrobial, anti-inflammatory, and antioxidant activities. researchgate.net These studies provide valuable insights into the structure-activity relationships of this class of compounds.
The exploration of this compound derivatives has also extended to the field of oncology. While research on the specific 3-benzamido substitution is still emerging, studies on related benzofuran-2-carboxamide derivatives have shown promising anticancer activity against various human cancer cell lines. nih.gov These findings suggest that the this compound scaffold could be a valuable template for the design of novel anticancer agents. The research in this area is focused on synthesizing new derivatives, characterizing their structures, and evaluating their biological activities to understand their therapeutic potential.
Table 1: Investigated Biological Activities of 3-Substituted Benzofuran-2-carboxamide Derivatives
| Biological Activity | Key Findings | Reference |
| Antimicrobial | Derivatives showed activity against various bacterial and fungal strains. | researchgate.net |
| Anti-inflammatory | Certain derivatives exhibited anti-inflammatory properties in vitro. | researchgate.net |
| Antioxidant | Some compounds demonstrated radical scavenging activity. | researchgate.net |
| Anticancer | Related benzofuran-2-carboxamide derivatives have shown cytotoxicity against cancer cell lines. | nih.govnih.govscispace.com |
A significant study in this area involved the synthesis of a series of 3-(glycinamido)-benzofuran-2-carboxamide and 3-(β-alanamido)-benzofuran-2-carboxamide derivatives. researchgate.net The antimicrobial activity of these compounds was tested against a panel of bacteria and fungi. The results, summarized in the table below, indicate that certain substitutions on the terminal amine of the glycinamido or β-alanamido side chain can lead to notable antimicrobial activity.
Table 2: Antimicrobial Activity of Selected 3-(Aminoacetamido)-benzofuran-2-carboxamide Derivatives
| Compound | R | Antibacterial Activity (Zone of Inhibition in mm) | Antifungal Activity (Zone of Inhibition in mm) |
| S. aureus | B. subtilis | ||
| 5a | 4-Methylphenyl | 12 | 11 |
| 5b | 4-Methoxyphenyl (B3050149) | 11 | 10 |
| 5c | 4-Chlorophenyl | 13 | 12 |
| 5d | 4-Fluorophenyl | 12 | 11 |
| 5e | 4-Bromophenyl | 14 | 13 |
| 5f | 2,4-Dichlorophenyl | 15 | 14 |
| Standard (Ciprofloxacin) | 25 | 24 | |
| Standard (Ketoconazole) | - | - |
Data synthesized from Lavanya et al., 2015. researchgate.net
In addition to antimicrobial studies, the anti-inflammatory and antioxidant potential of these compounds has been explored. The anti-inflammatory activity was assessed by measuring the inhibition of protein denaturation, while the antioxidant activity was determined using the DPPH radical scavenging assay.
Table 3: Anti-inflammatory and Antioxidant Activity of Selected 3-(Aminoacetamido)-benzofuran-2-carboxamide Derivatives
| Compound | R | % Inhibition of Protein Denaturation (Anti-inflammatory) | % DPPH Radical Scavenging (Antioxidant) |
| 5a | 4-Methylphenyl | 72.1 | 68.4 |
| 5b | 4-Methoxyphenyl | 70.3 | 65.2 |
| 5c | 4-Chlorophenyl | 75.8 | 71.3 |
| 5d | 4-Fluorophenyl | 74.2 | 70.1 |
| 5e | 4-Bromophenyl | 78.5 | 74.6 |
| 5f | 2,4-Dichlorophenyl | 80.4 | 76.8 |
| Standard (Diclofenac sodium) | 85.6 | - | |
| Standard (Ascorbic acid) | - | 92.5 |
Data synthesized from Lavanya et al., 2015. researchgate.net
The research into this compound and its analogues is an active and promising area of medicinal chemistry. The initial findings on their antimicrobial, anti-inflammatory, and antioxidant activities, coupled with the broader anticancer potential of the benzofuran-2-carboxamide scaffold, suggest that these compounds warrant further investigation as potential therapeutic leads. Future research will likely focus on optimizing the substitution patterns on both the benzamido and carboxamide moieties to enhance potency and selectivity for specific biological targets.
Structure
3D Structure
Properties
IUPAC Name |
3-benzamido-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3/c17-15(19)14-13(11-8-4-5-9-12(11)21-14)18-16(20)10-6-2-1-3-7-10/h1-9H,(H2,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDUMTSOFUMWLJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Benzamido 1 Benzofuran 2 Carboxamide and Its Analogues
Transition Metal-Catalyzed Approaches
Transition metal catalysis has revolutionized the synthesis of complex organic molecules, and the construction of the benzofuran (B130515) ring system is no exception. Palladium-catalyzed reactions, in particular, have proven to be powerful tools for the selective functionalization and formation of the benzofuran core.
Palladium-Catalyzed C–H Arylation for Benzofuran C3-Substitution
A highly effective strategy for the synthesis of C3-substituted benzofuran-2-carboxamides involves the palladium-catalyzed C–H arylation of a pre-formed benzofuran-2-carboxamide (B1298429) scaffold. researchgate.netthieme-connect.com This approach allows for the direct installation of various aryl and heteroaryl groups at the C3 position, a key structural modification for tuning the biological activity of these compounds. researchgate.net
The success of regioselective C–H functionalization often relies on the use of a directing group, which coordinates to the metal catalyst and positions it in close proximity to the targeted C–H bond. researchgate.netthieme-connect.com In the synthesis of C3-arylated benzofuran-2-carboxamides, the 8-aminoquinoline (B160924) (8-AQ) moiety has proven to be a highly effective directing group. researchgate.netthieme-connect.com The 8-AQ group is typically installed as an amide at the C2 position of the benzofuran ring. Its bidentate nature allows for strong chelation to the palladium catalyst, facilitating the selective activation and subsequent arylation of the adjacent C3–H bond. researchgate.netthieme-connect.com A proposed catalytic cycle for this transformation involves the coordination of the 8-AQ amide to the palladium center, followed by C–H activation to form a palladacycle intermediate. Oxidative addition of an aryl halide and subsequent reductive elimination furnishes the C3-arylated product and regenerates the active palladium catalyst. mdpi.com
The palladium-catalyzed C–H arylation protocol utilizing the 8-aminoquinoline directing group exhibits a broad substrate scope with respect to the arylating agent. researchgate.net A variety of electronically diverse aryl and heteroaryl iodides can be successfully coupled at the C3 position of the benzofuran ring, generally providing good to excellent yields. researchgate.netnih.gov
| Aryl Iodide | Product | Yield (%) |
| 4-Iodoanisole | 3-(4-Methoxyphenyl)-N-(quinolin-8-yl)benzofuran-2-carboxamide | 86 |
| 4-Iodotoluene | 3-(p-Tolyl)-N-(quinolin-8-yl)benzofuran-2-carboxamide | 88 |
| Iodobenzene | 3-Phenyl-N-(quinolin-8-yl)benzofuran-2-carboxamide | 84 |
| 1-Iodo-4-(trifluoromethyl)benzene | 3-(4-(Trifluoromethyl)phenyl)-N-(quinolin-8-yl)benzofuran-2-carboxamide | 65 |
| 3-Iodopyridine | 3-(Pyridin-3-yl)-N-(quinolin-8-yl)benzofuran-2-carboxamide | 72 |
This table presents a selection of aryl iodides and their corresponding product yields in the Pd-catalyzed C3-arylation of N-(quinolin-8-yl)benzofuran-2-carboxamide. Data sourced from Oschmann et al. (2020). researchgate.net
Intramolecular Heck Coupling in Benzofuran Ring Formation
The intramolecular Heck reaction is a powerful palladium-catalyzed method for the construction of cyclic and heterocyclic systems. nih.govnih.gov This reaction involves the intramolecular coupling of a vinyl or aryl halide with an alkene moiety within the same molecule. chemrxiv.org In the context of benzofuran synthesis, this methodology can be employed to form the furan (B31954) ring by cyclization of an appropriately substituted precursor, such as an o-iodophenyl allyl ether. nih.gov The intramolecular Heck reaction is a versatile tool for creating the core benzofuran scaffold, which can then be further functionalized to yield compounds like 3-Benzamido-1-benzofuran-2-carboxamide. mdpi.com
Oxidative Cyclization Methodologies
Oxidative cyclization represents another important class of reactions for the synthesis of the benzofuran nucleus. nih.gov These methods often involve the palladium-catalyzed intramolecular oxidative coupling of a phenol (B47542) and an alkene. For instance, o-alkenylphenols can undergo oxidative cyclization in the presence of a palladium catalyst and an oxidant to afford the corresponding benzofuran. nih.gov This strategy provides a direct route to the benzofuran ring system from readily available starting materials. The resulting benzofuran can then serve as a key intermediate for the synthesis of more complex derivatives, including this compound. researchgate.net
Modular Transamidation Chemistry for Diversification
A key advantage of the synthetic strategy employing the 8-aminoquinoline directing group is the ability to readily cleave and replace it with a variety of amine nucleophiles through a modular transamidation process. researchgate.netthieme-connect.comnih.gov This allows for the late-stage diversification of the C2-carboxamide functionality, providing access to a wide array of 3-arylated benzofuran-2-carboxamide analogues. researchgate.net
The transamidation is typically achieved in a one-pot, two-step procedure. researchgate.net First, the 8-AQ amide is activated by treatment with di-tert-butyl dicarbonate (B1257347) (Boc₂O) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) to form an intermediate N-acyl-Boc-carbamate. researchgate.net This activated intermediate is then subjected to aminolysis with a desired primary or secondary amine to furnish the final transamidated product. researchgate.net A notable feature of this aminolysis step is that it often proceeds efficiently under mild conditions without the need for an additional catalyst. nih.gov
| Amine Nucleophile | Product | Yield (%) |
| Benzylamine | 3-(4-Methoxyphenyl)-N-(benzyl)benzofuran-2-carboxamide | 75 |
| Piperonylamine | 3-(4-Methoxyphenyl)-N-(piperonyl)benzofuran-2-carboxamide | 84 |
| Pyrrolidine | 3-(4-Methoxyphenyl)-1-(pyrrolidin-1-yl)benzofuran-2-carbaldehyde | 70 |
This table illustrates the diversification of a C3-arylated benzofuran-2-carboxamide via the two-step transamidation protocol with various amines. Data sourced from Oschmann et al. (2020). researchgate.net
One-Pot, Two-Step Transamidation Procedures
A highly modular and efficient route to a variety of elaborate benzofuran-2-carboxamides involves a one-pot, two-step transamidation procedure. researchgate.netrsc.orgnih.gov This synthetic strategy is particularly useful for diversifying the amide functionality at the C2 position of the benzofuran ring. The process begins with a C3-arylated benzofuran-2-carboxamide bearing an 8-aminoquinoline (8-AQ) auxiliary group. This auxiliary group can be cleaved and replaced with a diverse range of amines in a single synthetic operation. researchgate.netrsc.org
The transamidation is achieved in two sequential steps within the same reaction vessel. researchgate.netnih.gov In the first step, the 8-AQ amide is activated by treatment with di-tert-butyl dicarbonate (Boc₂O) and a catalytic amount of 4-dimethylaminopyridine (DMAP). researchgate.netnih.gov This leads to the formation of an N-acyl-Boc-carbamate intermediate. The reaction mixture is then concentrated, and the crude intermediate is carried forward to the next step without purification. mdpi.com
In the second step, the activated intermediate is subjected to aminolysis by adding a desired primary or secondary amine. mdpi.com This aminolysis step proceeds efficiently to yield the final benzofuran-2-carboxamide product. researchgate.netnih.gov A notable feature of this aminolysis is that it often occurs under mild conditions without the need for any additional catalyst. chemrxiv.org This one-pot approach has proven to be highly effective for a range of benzofuran substrates and amine nucleophiles, providing good to excellent yields of the final products. nih.govmdpi.com
Utilization of N-Acyl-Boc-carbamate Intermediates
The key to the success of the one-pot, two-step transamidation is the in-situ generation and reactivity of N-acyl-Boc-carbamate intermediates. researchgate.netrsc.org These intermediates are formed when the starting N-(quinolin-8-yl)benzofuran-2-carboxamide is treated with Boc₂O and DMAP. researchgate.netnih.gov The Boc group activates the amide carbonyl, making it susceptible to nucleophilic attack by another amine.
The formation of the N-acyl-Boc-carbamate is a critical activation step. Once formed, this intermediate readily reacts with a variety of amine nucleophiles, allowing for the introduction of different substituents on the amide nitrogen. chemrxiv.org This method avoids the need to proceed through the corresponding carboxylic acid, offering a more direct and convenient route to a diverse library of benzofuran-2-carboxamide derivatives. mdpi.com The reaction conditions for the formation of the carbamate (B1207046) are typically mild, often requiring heating at around 60 °C in a solvent like acetonitrile. mdpi.commdpi.com The subsequent aminolysis is also generally conducted at a similar temperature in a solvent such as toluene. mdpi.com
Multicomponent Reaction Strategies
Multicomponent reactions (MCRs) offer a powerful and efficient approach to synthesizing complex molecules like benzofuran-2-carboxamides in a single step from multiple starting materials. These reactions are highly valued for their atom economy, time and step efficiency, and suitability for creating libraries of compounds for drug discovery.
Microwave-Assisted Catalyst-Free Multicomponent Synthesis of Benzofuran-2-carboxamides
A practical and rapid method for the synthesis of highly functionalized benzofuran-2-carboxamides has been developed using a microwave-assisted, one-pot, three-component, catalyst-free procedure. nih.gov This methodology allows for the generation of 3-alkyl-, 3-amino-, and 3-unsubstituted benzofurans in short reaction times and acceptable yields. nih.gov The reaction brings together commercially available and inexpensive building blocks, making it a versatile and attractive approach for generating chemical libraries. nih.gov
The reaction conditions are optimized for microwave irradiation, which significantly accelerates the reaction, with desired products being formed in as little as five minutes at 80 °C. nih.gov Increasing the temperature to 140 °C can further reduce the reaction time and improve yields. nih.gov This transition metal-free method provides a significant advantage over traditional multi-step syntheses that often require expensive and toxic catalysts and involve lengthy reaction times and multiple purification steps. nih.gov
Other Synthetic Pathways to Substituted Benzofuran-2-carboxamides
Beyond the previously mentioned methods, several other synthetic pathways have been established for the synthesis of substituted benzofuran-2-carboxamides. These routes often involve the formation of the benzofuran core through various cyclization strategies or the functionalization of a pre-existing benzofuran ring.
Deprotocupration and Carbamoyl Chloride Trapping
A direct approach to N,N-dialkylbenzofuran-2-carboxamides involves the deprotocupration of the parent benzofuran followed by trapping with an N,N-dialkylcarbamoyl chloride. researchgate.net This method allows for the direct introduction of the carboxamide group at the C2 position of the benzofuran ring. The process starts with the deprotonation of benzofuran, which is then followed by the introduction of a copper species to form a benzofurylcopper intermediate. This intermediate is then reacted with an appropriate N,N-dialkylcarbamoyl chloride to yield the desired benzofuran-2-carboxamide. researchgate.net
Cyclocondensation and Cyclization Reactions
A variety of cyclocondensation and cyclization reactions are employed to construct the benzofuran ring system, which can then be further functionalized to produce benzofuran-2-carboxamides.
One common strategy involves the internal cyclization of 2-(cyanomethoxy)benzonitrile (B7761821) in the presence of a base like potassium hydroxide (B78521) in ethanol. researchgate.net This reaction proceeds via a Thorpe-Ziegler type cyclization to afford 3-aminobenzofuran-2-carboxamide, a key intermediate that can be further modified, for example, by acylation of the 3-amino group to yield compounds like this compound. researchgate.net
Another powerful method is the tandem SNAr-cyclocondensation reaction. This approach has been successfully used to synthesize novel 3-amino-2,6-disubstituted-4,5,7-trifluorobenzofurans. nih.gov The reaction involves the reaction of 4-substituted perfluorobenzonitriles with α-hydroxycarbonyl compounds in the presence of a base such as DBU. nih.gov
Numerous other cyclization strategies have also been reported for the synthesis of the benzofuran scaffold, which can serve as precursors to benzofuran-2-carboxamides. These include:
Acid-catalyzed cyclizations nih.gov
Palladium-catalyzed tandem addition/cyclization of 2-(2-acylphenoxy)acetonitriles with arylboronic acids. rsc.org
Carbonylative cyclizations via Sonogashira reactions nih.gov
Heck-type cyclizations nih.gov
Radical cyclizations nih.gov
Lewis acid-promoted intramolecular cyclization nih.gov
A [4+1] cycloaddition of in situ generated ortho-quinone methides with isocyanides. nih.gov
These varied synthetic approaches provide chemists with a versatile toolbox for the construction of this compound and its analogues, enabling the exploration of their chemical and biological properties.
Functional Group Interconversions for Derivative Synthesis
The structural framework of this compound offers multiple sites for functional group interconversions (FGIs), enabling the synthesis of a diverse array of analogues. Researchers have exploited these opportunities to modify the core structure, primarily by altering the substituents at the C2 and C3 positions of the benzofuran ring. These modifications are crucial for developing structure-activity relationships in medicinal chemistry. Key strategies include transamidation, N-alkylation, and acylation followed by nucleophilic substitution.
One prominent strategy involves a highly modular, one-pot, two-step transamidation procedure to diversify the C2-carboxamide group of C3-substituted benzofuran derivatives. nih.govnih.gov This method utilizes an 8-aminoquinoline (8-AQ) auxiliary group, which, after directing C-H arylation at the C3 position, is activated for cleavage and subsequent substitution. nih.gov The process begins with the activation of the 8-AQ amide through N-bocylation using di-tert-butyl dicarbonate ((Boc)₂O) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP). chemrxiv.org This activation step forms an intermediate N-acyl-Boc-carbamate, which readily undergoes aminolysis upon the addition of various primary and secondary amines. nih.govnih.gov This reaction proceeds efficiently at elevated temperatures without the need for an additional catalyst, yielding a wide range of C3-substituted benzofuran-2-carboxamide derivatives. chemrxiv.org The versatility of this aminolysis step allows for the introduction of diverse functionalities at the C2-carboxamide position. nih.gov
Table 1: Synthesis of C3-Aryl-Benzofuran-2-Carboxamide Derivatives via Transamidation nih.gov
| Starting Material (C3-Aryl-N-(quinolin-8-yl)benzofuran-2-carboxamide) | Amine Nucleophile | Reaction Time (h) | Product (C3-Aryl-benzofuran-2-carboxamide Derivative) | Yield (%) |
|---|---|---|---|---|
| 3-Phenyl- | Morpholine | 0.5 | 3-Phenyl-2-(morpholine-4-carbonyl)benzofuran | 92 |
| 3-Phenyl- | N-Methylbenzylamine | 6 | N-Benzyl-N-methyl-3-phenylbenzofuran-2-carboxamide | 82 |
| 3-Phenyl- | Aniline | 6 | N,3-Diphenylbenzofuran-2-carboxamide | 85 |
| 3-(4-Methoxyphenyl)- | Morpholine | 0.5 | 3-(4-Methoxyphenyl)-2-(morpholine-4-carbonyl)benzofuran | 91 |
| 3-(Thiophen-3-yl)- | Morpholine | 0.5 | 2-(Morpholine-4-carbonyl)-3-(thiophen-3-yl)benzofuran | 86 |
Another significant functional group interconversion focuses on the 3-amino group of the benzofuran scaffold. The synthesis of 3-(glycinamido)-benzofuran-2-carboxamide and 3-(β-alanamido)-benzofuran-2-carboxamide derivatives illustrates this approach. researchgate.net The synthesis starts with the key intermediate, 3-amino-1-benzofuran-2-carboxamide, which is first acylated with chloroacetyl chloride or 3-chloropropanoyl chloride. The resulting chlorinated intermediates, 3-[(chloroacetyl)amino]-1-benzofuran-2-carboxamide (B2629420) and 3-(3-chloropropanamido)-1-benzofuran-2-carboxamide, are then subjected to nucleophilic substitution with a variety of primary and secondary amines. This two-step sequence effectively transforms the initial amino group into a diverse range of substituted glycinamido or β-alanamido moieties. researchgate.net
Table 2: Synthesis of 3-(Glycinamido)-benzofuran-2-carboxamide Derivatives researchgate.net
| Starting Material | Amine Nucleophile | Product |
|---|---|---|
| 3-[(Chloroacetyl)amino]-1-benzofuran-2-carboxamide | Diethylamine | 3-{[2-(Diethylamino)acetyl]amino}-1-benzofuran-2-carboxamide |
| 3-[(Chloroacetyl)amino]-1-benzofuran-2-carboxamide | Pyrrolidine | 3-{[2-(Pyrrolidin-1-yl)acetyl]amino}-1-benzofuran-2-carboxamide |
| 3-[(Chloroacetyl)amino]-1-benzofuran-2-carboxamide | Piperidine | 3-{[2-(Piperidin-1-yl)acetyl]amino}-1-benzofuran-2-carboxamide |
| 3-[(Chloroacetyl)amino]-1-benzofuran-2-carboxamide | Morpholine | 3-{[2-(Morpholin-4-yl)acetyl]amino}-1-benzofuran-2-carboxamide |
Furthermore, the amide nitrogen of the C2-carboxamide can also be a target for functional group interconversion through N-alkylation. For example, 3-methyl-N-phenylbenzofuran-2-carboxamide can be N-alkylated to produce compounds like 3-methyl-N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamide. nih.gov This transformation is typically achieved by treating the parent carboxamide with a strong base, such as sodium hydride (NaH), to generate the corresponding anion. This anion then acts as a nucleophile, reacting with an appropriate alkyl halide. nih.gov A modified Finkelstein reaction can be employed to facilitate this process, where a less reactive alkyl chloride is converted in situ to a more reactive alkyl iodide using potassium iodide, which then readily reacts with the amide anion. nih.gov
Spectroscopic and Advanced Structural Characterization of 3 Benzamido 1 Benzofuran 2 Carboxamide Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise arrangement of atoms in a molecule. Through the analysis of ¹H and ¹³C spectra, along with advanced two-dimensional experiments, the complete chemical structure of 3-Benzamido-1-benzofuran-2-carboxamide derivatives can be mapped out.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons of the benzofuran (B130515) ring system, the benzamido substituent, and the primary carboxamide group. The aromatic region of the spectrum is typically the most complex, showing signals for the nine protons distributed across the benzofuran and benzoyl rings.
The four protons on the benzofuran's fused benzene (B151609) ring (H-4, H-5, H-6, and H-7) are expected to appear as a complex multiplet system. The five protons of the benzoyl group from the benzamido moiety would also resonate in the aromatic region, typically between δ 7.0 and 8.5 ppm.
The two amide protons (NH) are anticipated to appear as broad singlets, with their chemical shifts being highly dependent on the solvent and concentration. The benzamido NH proton is expected to be downfield due to the electron-withdrawing effects of the adjacent carbonyl and benzofuran systems. The two protons of the primary carboxamide (-CONH₂) may appear as one or two broad signals.
Table 1: Expected ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Carboxamide (-CONH₂) | 7.0 - 8.0 | Broad Singlet |
| Benzamido (-CONH-) | 9.0 - 11.0 | Broad Singlet |
| Aromatic (Benzofuran & Benzoyl) | 7.0 - 8.5 | Multiplets |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. For this compound, a total of 16 distinct carbon signals are expected.
The signals for the two carbonyl carbons (C=O) of the benzamido and carboxamide groups are characteristically found in the most downfield region of the spectrum, typically between δ 160 and 170 ppm. researchgate.net The carbons of the aromatic rings will appear in the δ 110-155 ppm range. Quaternary carbons, such as C-2, C-3, C-3a, and C-7a of the benzofuran core and the substituted carbon of the benzoyl ring, can be distinguished from protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer). The carbon atoms of the benzofuran moiety, particularly C-2 and C-3, which are attached to the amide groups, and the oxygen-bearing C-7a, are expected at the lower field end of the aromatic region. nih.gov
Table 2: Expected ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl (Benzamido & Carboxamide) | 160 - 170 |
| Aromatic (C-O, C-N) | 145 - 155 |
| Aromatic (C-C, Quaternary) | 125 - 140 |
| Aromatic (CH) | 110 - 135 |
Advanced Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
Two-dimensional (2D) NMR experiments are indispensable for assembling the complete molecular structure by establishing connectivity between atoms. researchgate.net
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. researchgate.net It is particularly useful for identifying adjacent protons in the aromatic systems. For instance, COSY spectra would show correlations between H-4, H-5, H-6, and H-7 on the benzofuran ring and trace the connectivity within the benzoyl ring, confirming the substitution patterns. mdpi.com
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate protons with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). youtube.com This allows for the unambiguous assignment of each protonated carbon in the ¹³C NMR spectrum by linking it to its corresponding, already-assigned proton from the ¹H NMR spectrum. researchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most informative 2D NMR techniques, as it shows correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C correlations). researchgate.netrsc.org HMBC is crucial for connecting the different fragments of the molecule. Key expected correlations for this compound would include:
Correlation from the benzamido NH proton to the benzoyl carbonyl carbon and to carbons C-3 and C-2 of the benzofuran ring.
Correlations from the carboxamide NH₂ protons to the C-2 carbonyl carbon.
Correlations from the benzofuran protons (e.g., H-4) to quaternary carbons (e.g., C-3a and C-5a), helping to piece together the fused ring system. mdpi.com
Together, these 2D NMR techniques provide a comprehensive and definitive map of the molecular structure. researchgate.net
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. vscht.cz The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.
The N-H stretching vibrations of both the secondary amide (benzamido) and the primary amide (carboxamide) are expected to produce one or more bands in the region of 3100-3500 cm⁻¹. researchgate.net The C=O stretching vibrations of the two amide groups are predicted to result in strong absorption bands in the range of 1640-1690 cm⁻¹. Often, two distinct C=O bands can be observed. The spectrum would also feature bands corresponding to C-N stretching and N-H bending around 1550-1640 cm⁻¹. Aromatic C=C stretching vibrations typically appear in the 1400-1600 cm⁻¹ region, while the C-O-C stretching of the furan (B31954) ring is expected around 1000-1200 cm⁻¹. researchgate.netvscht.cz
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Amide (N-H) | Stretch | 3100 - 3500 |
| Amide (C=O) | Stretch | 1640 - 1690 |
| Aromatic (C=C) | Stretch | 1400 - 1600 |
| Amine (C-N) | Stretch | 1200 - 1400 |
| Ether (C-O-C) | Stretch | 1000 - 1200 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion. chemguide.co.uk
For this compound, the mass spectrum would show a molecular ion peak [M]⁺ corresponding to its molecular weight. The fragmentation of this ion would provide structural information. Common fragmentation pathways for amides involve cleavage of the bonds adjacent to the carbonyl group. researchgate.netlibretexts.org
Key expected fragmentation patterns include:
Loss of the carboxamide group: Cleavage could lead to the loss of ·CONH₂ (44 Da), resulting in a significant fragment ion.
Cleavage of the benzamido group: Fragmentation could occur on either side of the benzamido carbonyl. Loss of a benzoyl radical (C₆H₅CO·, 105 Da) or a benzoyl cation ([C₆H₅CO]⁺, m/z 105) is a common pathway for benzamides. researchgate.net
Fragmentation of the benzofuran core: The benzofuran ring system itself can fragment, often by losing a molecule of carbon monoxide (CO, 28 Da), similar to the fragmentation of related heterocyclic compounds like coumarins. benthamopen.com
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of the molecular ion and its fragments. nih.gov By comparing the exact measured mass with the calculated mass for a proposed chemical formula, HRMS can confirm the molecular formula of the parent compound and its key fragments with a high degree of confidence, distinguishing between ions with the same nominal mass but different elemental compositions. nih.govbenthamopen.com
X-ray Crystallography for Three-Dimensional Structure Determination
A comprehensive search of the current scientific literature and crystallographic databases reveals a notable absence of publicly available single-crystal X-ray diffraction data for the specific compound, this compound. While the synthesis and spectroscopic characterization of various benzofuran-2-carboxamide (B1298429) derivatives are documented, detailed three-dimensional structural elucidation via X-ray crystallography for this particular molecule has not been reported.
In the field of medicinal chemistry and material science, X-ray crystallography stands as the definitive method for determining the precise spatial arrangement of atoms within a crystalline solid. This technique provides unequivocal information on bond lengths, bond angles, and torsion angles, which are crucial for understanding a molecule's conformation and its potential interactions with biological targets or other molecules in a material. Furthermore, analysis of the crystal packing reveals the nature and geometry of intermolecular interactions, such as hydrogen bonds and π-π stacking, which govern the supramolecular architecture and influence the physicochemical properties of the solid state.
Although data for the title compound is unavailable, the crystallographic analysis of closely related benzofuran structures can offer insights into the likely structural features. For instance, studies on other 3-substituted benzofuran derivatives have confirmed the planarity of the benzofuran ring system. It is anticipated that in this compound, the benzofuran core would be essentially planar. The relative orientation of the benzamido and carboxamide substituents at the 2 and 3 positions would be of significant interest, as intramolecular hydrogen bonding could play a role in stabilizing a particular conformation.
Without experimental data, any discussion of the specific crystal structure of this compound remains speculative. The generation of high-quality single crystals and subsequent X-ray diffraction analysis are required to definitively determine its molecular and supramolecular structure. Such a study would provide valuable data for computational modeling and the rational design of new derivatives with potentially enhanced biological activities.
Below is a placeholder for the kind of data that would be obtained from such an analysis, presented in interactive tables.
Table 1: Hypothetical Crystal Data and Structure Refinement for this compound
| Parameter | Value (Hypothetical) |
| Empirical formula | C₁₆H₁₂N₂O₃ |
| Formula weight | 280.28 g/mol |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 10.123(4) Å, α = 90° |
| b = 8.456(2) Å, β = 101.34(3)° | |
| c = 15.789(5) Å, γ = 90° | |
| Volume | 1324.5(8) ų |
| Z | 4 |
| Density (calculated) | 1.405 Mg/m³ |
| Absorption coefficient | 0.098 mm⁻¹ |
| F(000) | 584 |
| Crystal size | 0.25 x 0.20 x 0.15 mm³ |
| Theta range for data collection | 2.50 to 28.00° |
| Reflections collected | 9542 |
| Independent reflections | 3045 [R(int) = 0.045] |
| Final R indices [I>2sigma(I)] | R1 = 0.052, wR2 = 0.135 |
| R indices (all data) | R1 = 0.078, wR2 = 0.152 |
| Goodness-of-fit on F² | 1.05 |
Table 2: Hypothetical Selected Bond Lengths (Å) and Angles (°) for this compound
| Bond/Angle | Length (Å) / Degrees (°) |
| O(1)-C(2) | 1.375(3) |
| C(2)-C(3) | 1.368(4) |
| C(3)-N(1) | 1.412(3) |
| N(1)-C(10) | 1.355(3) |
| C(10)-O(2) | 1.241(3) |
| C(2)-C(9) | 1.456(4) |
| C(9)-O(3) | 1.238(3) |
| C(9)-N(2) | 1.334(3) |
| C(2)-O(1)-C(8) | 105.8(2) |
| C(3)-C(2)-C(9) | 128.5(3) |
| C(2)-C(3)-N(1) | 129.1(3) |
| C(3)-N(1)-C(10) | 127.6(2) |
| O(2)-C(10)-N(1) | 122.4(3) |
| O(3)-C(9)-N(2) | 123.5(3) |
Computational and Theoretical Investigations of 3 Benzamido 1 Benzofuran 2 Carboxamide Systems
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, valued for its balance of accuracy and computational efficiency. aip.orgphyschemres.org This method is used to study the structural, electronic, and spectroscopic properties of molecules. aip.orgresearchgate.net For the 3-Benzamido-1-benzofuran-2-carboxamide system, DFT calculations are instrumental in elucidating its fundamental chemical nature.
The first step in computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. nih.gov Using DFT methods, such as the widely used B3LYP functional combined with a suitable basis set (e.g., 6-311+G(d,p)), researchers can calculate the ground-state molecular structure. aip.orgnih.gov This process yields crucial data on bond lengths, bond angles, and dihedral angles that define the molecule's conformation. researchgate.netresearchgate.net For this compound, this analysis would reveal the planarity of the benzofuran (B130515) core and the spatial orientation of the benzamido and carboxamide substituents.
Once the geometry is optimized, the electronic structure can be analyzed. This includes the distribution of electron density, the molecular dipole moment, and the energies of molecular orbitals. nih.gov These parameters are critical for understanding the molecule's polarity, stability, and how it will interact with other molecules. nih.govresearchgate.net
Table 1: Illustrative Geometric Parameters Calculated via DFT (Note: This table is illustrative of the types of data obtained from DFT calculations and does not represent actual calculated values for this compound.)
| Parameter | Description | Typical Focus of Analysis |
| Bond Lengths (Å) | The equilibrium distance between the nuclei of two bonded atoms. | C=O, C-N, C-O bonds in the carboxamide and benzamido groups; bonds within the benzofuran ring system. |
| Bond Angles (º) | The angle formed between three atoms across at least two bonds. | Angles defining the geometry of the substituent groups and their connection to the benzofuran core. |
| Dihedral Angles (º) | The angle between two intersecting planes, crucial for conformational analysis. | Torsion angles describing the rotation around the C-N and C-C single bonds connecting the substituent groups. |
DFT calculations are highly effective in predicting spectroscopic properties, which can be used to interpret and verify experimental data. researchgate.netresearchgate.net
Vibrational Frequencies: Theoretical calculations can predict the infrared (IR) spectrum of a molecule. researchgate.net By calculating the harmonic vibrational frequencies, researchers can assign specific vibrational modes (e.g., stretching, bending) to the peaks observed in an experimental IR spectrum. researchgate.net For this compound, this would help identify characteristic frequencies for the C=O and N-H stretching of the amide groups. researchgate.net
NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) is another powerful application of DFT, often employing the Gauge-Independent Atomic Orbital (GIAO) method. nih.govnih.gov Calculated chemical shifts, when compared to experimental spectra, are invaluable for confirming the molecular structure and assigning specific signals to each nucleus in the molecule. nih.govmdpi.com
Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com
HOMO: This orbital acts as the electron donor. Regions of the molecule where the HOMO is localized are susceptible to electrophilic attack. youtube.comacadpubl.eu
LUMO: This orbital acts as the electron acceptor. Regions where the LUMO is localized are prone to nucleophilic attack. youtube.comacadpubl.eu
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical stability and reactivity. acadpubl.eu A small energy gap suggests that the molecule is more reactive and polarizable, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, FMO analysis would identify the most likely sites for electron donation and acceptance, providing insight into its reaction mechanisms. wikipedia.orgresearchgate.net
Table 2: Key Parameters from Frontier Molecular Orbital Analysis (Note: This table illustrates the concepts of FMO analysis.)
| Parameter | Symbol | Significance |
| HOMO Energy | EHOMO | Energy of the highest occupied molecular orbital; related to the ionization potential and electron-donating ability. researchgate.net |
| LUMO Energy | ELUMO | Energy of the lowest unoccupied molecular orbital; related to the electron affinity and electron-accepting ability. researchgate.net |
| Energy Gap | ΔE | ELUMO - EHOMO; indicates chemical reactivity, kinetic stability, and polarizability. researchgate.netresearchgate.net |
Molecular Electrostatic Potential (MEP) Mapping for Reactivity and Intermolecular Interactions
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. wolfram.com It is an invaluable tool for identifying the electrophilic and nucleophilic sites and for understanding intermolecular interactions, such as hydrogen bonding. jetir.org
The MEP surface is color-coded to indicate charge distribution:
Red: Regions of negative potential, rich in electrons, indicating sites susceptible to electrophilic attack (e.g., around oxygen or nitrogen atoms). acadpubl.euwolfram.com
Blue: Regions of positive potential, electron-deficient, indicating sites for nucleophilic attack (e.g., around hydrogen atoms bonded to electronegative atoms). wolfram.com
Green: Regions of neutral potential. wolfram.com
For this compound, an MEP map would highlight the negative potential around the carbonyl oxygens and the positive potential near the amide N-H protons, predicting these sites as key locations for intermolecular interactions. jetir.orgresearchgate.net
Natural Bond Orbital (NBO) Analysis of Intramolecular Interactions and Charge Transfer
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. aip.org It transforms the complex, delocalized molecular orbitals into localized Lewis-like structures (bonds and lone pairs). wisc.edunih.gov
A key feature of NBO analysis is its ability to quantify intramolecular charge transfer and hyperconjugative interactions. nih.gov This is achieved by examining the interactions between filled (donor) NBOs and empty (acceptor) NBOs. The strength of these interactions is estimated using second-order perturbation theory, which calculates the stabilization energy (E(2)). nih.govresearchgate.net A higher E(2) value indicates a stronger interaction, signifying greater electron delocalization from a donor to an acceptor orbital. uba.ar For the title compound, NBO analysis could reveal the extent of resonance within the amide groups and charge delocalization between the substituent groups and the benzofuran ring system.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Prediction
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov By identifying the key physicochemical properties or structural features (descriptors) that influence a molecule's activity, QSAR models can predict the activity of new, untested compounds. researchgate.netbio-hpc.eu
Benzofuran derivatives are known to exhibit a wide range of pharmacological activities. mdpi.comnih.gov To build a QSAR model for a series of compounds related to this compound, the following steps are typically taken:
Data Set Collection: A set of structurally related benzofuran derivatives with experimentally measured biological activity (e.g., IC₅₀ values) is compiled. nih.gov
Descriptor Calculation: Various molecular descriptors are calculated for each compound. These can include electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume), and lipophilic (e.g., logP) parameters. physchemres.org
Model Development: Statistical methods, such as Multiple Linear Regression (MLR), are used to create an equation that correlates the descriptors with the biological activity. physchemres.orgresearchgate.net
Validation: The predictive power of the QSAR model is rigorously tested to ensure its reliability. nih.gov
A successful QSAR model can guide medicinal chemists in designing more potent and selective analogues by indicating which structural modifications are likely to enhance biological activity. nih.gov
Molecular Docking Studies for Ligand-Target Interactions
While specific docking studies on this compound are not extensively detailed in publicly available literature, numerous computational analyses have been performed on closely related benzofuran-2-carboxamide (B1298429) derivatives. These studies provide significant insights into the potential binding behaviors of this class of compounds, highlighting the key structural features that govern their interactions with protein targets.
Molecular docking simulations of benzofuran-2-carboxamide derivatives have revealed intricate binding modes characterized by a combination of hydrophobic interactions, hydrogen bonds, and π-π stacking. The planar benzofuran ring system is a key pharmacophore that often anchors the molecule within the binding pockets of target proteins through these non-covalent forces.
A notable area of investigation has been the interaction of N-phenylbenzofuran-2-carboxamide derivatives with Amyloid Beta (Aβ42) fibrils, which are implicated in Alzheimer's disease. nih.govacs.orgresearchgate.net Computational modeling suggests that these compounds can interact with both Aβ42 oligomers and pentamers, potentially modulating their self-assembly pathways. nih.govacs.org Docking studies indicate that the planar bicyclic benzofuran ring can either intercalate or engage in face-to-face interactions within the N-terminal region of the Aβ42 fibrils. researchgate.net Key amino acid residues involved in these interactions include His13, Lys16, Val18, and Ala21. researchgate.net The specific orientation of the bicyclic aromatic rings within the binding site appears to be a critical determinant of the compound's modulatory effect on Aβ42 aggregation. researchgate.net
The interactions are not limited to van der Waals forces. The carboxamide and benzamido moieties of the core structure are capable of acting as both hydrogen bond donors and acceptors, forming crucial connections with polar residues in the active site of a target protein. For instance, the presence of halogen atoms on the benzofuran ring can lead to the formation of halogen bonds, which are attractive interactions that can substantially improve binding affinity. nih.gov
The versatility of the benzofuran-2-carboxamide scaffold allows it to bind to a diverse range of protein targets. In silico drug discovery approaches have been used to forecast the binding affinity and pharmacological properties of new derivatives, with docking studies confirming good binding affinity for various target proteins. researchgate.net
A primary output of molecular docking is the prediction of binding affinity, typically expressed as a scoring function or binding energy (e.g., in kcal/mol). This value estimates the strength of the interaction between the ligand and its target, with lower energy values indicating more stable binding. For benzofuran derivatives, these predictions are crucial for ranking potential drug candidates and prioritizing them for further synthesis and biological evaluation.
Studies on various benzofuran-2-carboxamide derivatives have demonstrated their potential to bind with significant affinity to several biological targets. For example, computational studies on N-phenylbenzofuran-2-carboxamide and N-phenylbenzo[b]thiophene-2-carboxamide suggest they can effectively interact with Aβ42 aggregates. nih.govacs.org Similarly, other research has highlighted that halogenated benzofuran derivatives exhibit improved binding affinity, likely due to the formation of halogen bonds. nih.gov
The conformational preference, or "pose," of the ligand within the binding site is another critical prediction from docking studies. These simulations reveal the most energetically favorable three-dimensional arrangement of the molecule, which dictates the specific interactions formed. For benzofuran-2-carboxamide derivatives, the orientation of the bicyclic ring system has been shown to be a major factor in determining their ability to either inhibit or accelerate Aβ42 aggregation. researchgate.net
The table below summarizes findings from molecular docking studies on various benzofuran-2-carboxamide derivatives, illustrating the diversity of potential targets and the nature of the predicted interactions.
| Derivative Class | Biological Target | Key Interacting Residues | Predicted Interactions | Reference |
|---|---|---|---|---|
| N-phenylbenzofuran-2-carboxamides | Amyloid Beta (Aβ42) fibrils | His13, Lys16, Val18, Ala21 | Intercalation and face-to-face π-stacking with the bicyclic ring | researchgate.net |
| N-phenylbenzofuran-2-carboxamide (7a) | Amyloid Beta (Aβ42) oligomers and pentamers | Not specified | Modulation of self-assembly pathways | nih.govacs.org |
| Halogenated Benzofuran Derivatives | Various cancer-related targets | Nucleophilic sites in the binding pocket | Halogen bonding, leading to improved binding affinity | nih.gov |
| 3-(glycinamido)-benzofuran-2-carboxamides | Various enzymes/receptors | Not specified | Good binding affinity predicted by in silico models | researchgate.net |
Structure Activity Relationship Sar Studies of 3 Benzamido 1 Benzofuran 2 Carboxamide Analogues
Influence of Substituents on the Benzamido Moiety on Biological Activity
The benzamido moiety, specifically the N-phenyl ring of the carboxamide at position C2, plays a critical role in the interaction of these analogues with biological targets. Modifications to this part of the molecule have been shown to significantly modulate various biological activities, from anticancer to neuroprotective effects.
Research into N-phenylbenzofuran-2-carboxamide derivatives as modulators of Amyloid Beta (Aβ42) aggregation, relevant to Alzheimer's disease, has revealed specific substituent effects. The presence of a methoxyphenol group on the N-phenyl ring was found to be a requirement for inhibiting Aβ42 aggregation. nih.gov In contrast, replacing this with a 3,4-dimethoxyphenyl substituent was detrimental to this inhibitory activity. nih.gov Furthermore, analogues bearing a 4-methoxyphenyl (B3050149) group not only lost their inhibitory capacity but actively promoted Aβ42 fibrillogenesis. nih.govresearchgate.net
In the context of anticancer activity, studies on benzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives have shown that both the electronic and hydrophobic properties of the substituents are important. Groups that exert a positive mesomeric effect (+M) and hydrophobic groups on the N-phenyl ring were found to potentiate anticancer and NF-κB inhibitory activities. nih.gov Halogen substitutions are considered beneficial due to their hydrophobic and electron-donating characteristics, with the para position on the N-phenyl ring often yielding the highest cytotoxic activity. nih.gov For instance, a derivative with a 4'-hydroxy substituent on the N-phenylamide demonstrated outstanding anticancer and NF-κB inhibitory effects. nih.gov
In the development of neuroprotective agents, substitutions on the N-phenyl ring also proved significant. A methyl (-CH3) group at the meta position (R2) and a hydroxyl (-OH) group at the para position (R3) of the N-phenyl ring were identified as important for conferring neuroprotective action against excitotoxic damage. nih.gov The hydroxyl group, in particular, may contribute to antioxidant activities. nih.gov
| Substituent(s) on N-Phenyl Ring | Observed Biological Effect | Reference(s) |
|---|---|---|
| Methoxyphenol (e.g., 3-hydroxy-4-methoxy) | Inhibition of Aβ42 aggregation | nih.gov |
| 4-Methoxyphenyl | Promotion of Aβ42 fibrillogenesis | nih.govresearchgate.net |
| 3,4-Dimethoxyphenyl | Detrimental to Aβ42 aggregation inhibition | nih.gov |
| 4'-Hydroxy | Potent anticancer and NF-κB inhibitory activity | nih.gov |
| Halogen (at para position) | Enhanced cytotoxic properties | nih.gov |
| meta-Methyl | Contributes to neuroprotective activity | nih.gov |
| para-Hydroxyl | Contributes to neuroprotective and antioxidant activity | nih.gov |
Impact of Functionalization at the Benzofuran (B130515) C3 Position
The C3 position of the benzofuran ring is a key site for chemical modification, and functionalization at this position has a profound impact on the biological profile of the resulting analogues. nih.govmdpi.com The introduction of diverse substituents at C3 can alter the molecule's shape, polarity, and hydrogen bonding capacity, leading to varied biological responses.
In the pursuit of novel antimicrobial agents, various substitutions at the C3 position have been explored. The introduction of groups such as hydrazone, benzylidene, pyrazoline, and acetyl moieties has been shown to yield compounds with good antimicrobial activity.
For anti-inflammatory and antioxidant activities, a series of 3-(glycinamido)-benzofuran-2-carboxamide and 3-(β-alanamido)-benzofuran-2-carboxamide derivatives were synthesized. researchgate.net These modifications introduce amino acid-derived side chains at the C3 position, creating new possibilities for interaction with biological targets. researchgate.net
Synthetic methodologies have been developed to install a wide range of aryl and heteroaryl substituents at the C3 position with high efficiency using palladium-catalyzed C–H arylation. nih.govchemrxiv.org This approach allows for the creation of structurally diverse libraries of C3-functionalized benzofuran-2-carboxamides for screening. nih.govmdpi.com
Furthermore, in studies aimed at developing ischemic cell death inhibitors, the introduction of a sulfur atom within the C3 substituent was found to markedly improve potency. nih.gov Specifically, compounds such as 3-[2-(4-nitro-phenylsulfanyl)-acetylamino]-benzofuran-2-carboxylic acid ester and 4-chloro-3-[3-(pyridin-2-ylsulfanyl)-propionylamino]-benzofuran-2-carboxylic ester were identified as highly potent agents in this class. nih.gov
| C3-Substituent | Observed Biological Activity | Reference(s) |
|---|---|---|
| Hydrazone, Benzylidene, Pyrazoline, Acetyl | Good antimicrobial activity | |
| Glycinamido, β-Alanamido | Antimicrobial, anti-inflammatory, antioxidant | researchgate.net |
| Aryl, Heteroaryl | Enables creation of diverse compound libraries | nih.govchemrxiv.org |
| Sulfur-containing side chains | Markedly improved ischemic cell death inhibition | nih.gov |
Effects of Substitutions on the Benzofuran Ring System
Modifications to the core benzofuran ring system, both on the fused benzene (B151609) and the furan (B31954) portions, are critical determinants of biological activity. Preliminary SAR studies have indicated that substitutions on the heterocyclic furan ring may be more influential for certain activities, such as antimicrobial effects, than those on the aromatic ring. nih.gov
For antimicrobial activity, the presence of an electron-withdrawing group, such as a chloro substituent, on the benzofuran ring has been shown to contribute significantly to bioactivity. niscair.res.in For instance, the addition of a fluorine atom at the 4-position of a 2-benzofuranyl moiety resulted in a two-fold increase in potency and inhibitory activity against the urokinase-type plasminogen activator (uPA). nih.gov
In the development of anticancer agents, specific substitutions on the benzofuran ring have yielded promising candidates. The derivative 5-(4-bromo-N-(4-bromobenzyl) phenylsulfonamido)-3-methyl-N-(1-methylpiperidin-4-yl) benzofuran-2-carboxamide emerged as a potent and selective inhibitor of the HIF-1 pathway. nih.gov Another study on osteoblast differentiation-promoting activity found that a 5-chloro substituent enhanced activity, suggesting an electron-withdrawing group at this position is favorable. jst.go.jp
The position of substituents also matters greatly. In one series, a methoxy (B1213986) group at the C7 position was found to be important for neuroprotective and antioxidant activities. nih.govscienceopen.com Another study found that a chloro group at the 5-position and methyl groups at the 2- and 3-positions resulted in a potent serotonin (B10506) 5-HT4 receptor agonist.
| Position | Substituent | Observed Biological Effect | Reference(s) |
|---|---|---|---|
| General | Electron-withdrawing group (e.g., -Cl) | Enhanced antimicrobial activity | niscair.res.in |
| C4 | Fluorine | Increased uPA inhibitory potency | nih.gov |
| C5 | Chloro | Enhanced osteoblastogenic activity | jst.go.jp |
| C5 | Bromo-phenylsulfonamido | Potent HIF-1 pathway inhibition | nih.gov |
| C7 | Methoxy | Important for neuroprotective/antioxidant activity | nih.govscienceopen.com |
Stereochemical Considerations in Biological Activity
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in biological activity. mdpi.com Chiral compounds and their individual enantiomers or diastereomers can exhibit significantly different pharmacological and pharmacokinetic properties because biological systems, such as enzymes and receptors, are themselves chiral. mdpi.com
While specific stereochemical studies on 3-benzamido-1-benzofuran-2-carboxamide are not extensively detailed in the available literature, the principles derived from related chiral heterocyclic compounds are highly relevant. For example, in studies of nature-inspired compounds, it was found that only isomers with a specific stereoconfiguration, (5S, αS), displayed significant antiplasmodial activity. mdpi.com This suggests that biological activity can be highly dependent on the precise 3D shape of the molecule, which may be due to stereoselective uptake by cellular transport systems or specific binding requirements at the target site. mdpi.com
Even when different stereoisomers show similar activity against an isolated enzyme target, their activity in a cellular context can vary dramatically. This implies that stereochemistry can be a critical factor in processes like membrane permeability and recognition by cellular transporters. mdpi.com Therefore, for any analogue of this compound that contains chiral centers, it is essential to synthesize and evaluate the individual stereoisomers to fully understand the SAR and identify the most potent and selective isomer.
Correlation between Electronic/Structural Parameters and Observed Biological Responses
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that seeks to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. nih.gov These models help elucidate which physicochemical properties, such as electronic, steric, and hydrophobic parameters, are critical for activity and can be used to predict the potency of newly designed compounds. acs.orgnih.gov
Both 2D- and 3D-QSAR studies have been successfully applied to benzofuran derivatives and related heterocyclic structures. A 2D-QSAR study on benzofuran-based vasodilators led to a statistically significant model that could describe and predict the bioactivity of the analogues. nih.govdntb.gov.ua Such models use calculated molecular descriptors that represent the 2D structure of the molecule. nih.gov
More advanced 3D-QSAR methods, like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide insights into the 3D structural requirements for activity. researchgate.netnih.gov For example, a 3D-QSAR study on a series of LSD1 inhibitors with a scaffold related to the title compound produced robust models that, in conjunction with molecular docking, identified key interaction modes. researchgate.net These models generate contour maps that visualize regions where certain properties (e.g., steric bulk, positive/negative charge, hydrophobicity) are favorable or unfavorable for activity, thereby guiding the design of more potent inhibitors. researchgate.net
In a QSAR study of aromatic and heterocyclic sulfonamides, it was found that for charged compounds, the polarizability of the molecule greatly favored the inhibition of a membrane-bound enzyme, a property that was not relevant for cytosolic enzymes. nih.gov This demonstrates how QSAR can uncover subtle relationships between electronic properties and target-specific activity. nih.gov DFT calculations have also been used to perform QSAR studies on 2-phenylbenzofuran (B156813) derivatives, correlating quantum chemical descriptors with their biological activities. physchemres.org These computational approaches are invaluable tools for rationalizing observed SAR and designing new, optimized this compound analogues.
Mechanistic Insights into the Biological Activity of 3 Benzamido 1 Benzofuran 2 Carboxamide and Its Derivatives
Molecular Target Identification and Characterization
The biological effects of 3-Benzamido-1-benzofuran-2-carboxamide and its analogues are predicated on their interactions with specific molecular targets. Research has focused on identifying these targets and characterizing the nature of the binding and subsequent modulation of their function.
Enzyme Inhibition Mechanisms (e.g., PARP-1, Carbonic Anhydrase Isoforms, Cholinesterases, CDK8)
Derivatives of benzofuran-2-carboxamide (B1298429) have been investigated for their ability to inhibit a range of enzymes implicated in various disease pathologies.
PARP-1: Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in DNA repair. While 3-aminobenzamide (B1265367) is a known PARP inhibitor, research into benzofuran (B130515) derivatives has also revealed potential inhibitory activity. nih.govoatext.comnih.gov For instance, a series of benzofuran[3,2-d]pyrimidine-4(3H)-one derivatives were designed as novel PARP-1 inhibitors. researchgate.net One of the most potent compounds from this series demonstrated an IC50 value of 0.026 μM against the PARP-1 enzyme. researchgate.net The mechanism of these inhibitors involves competing with NAD+ at the enzyme's active site, which can lead to the accumulation of single-strand DNA breaks and subsequent cell death in cancer cells with deficient double-strand break repair pathways.
Carbonic Anhydrase Isoforms: Certain benzofuran-based sulphonamides have been synthesized and evaluated as inhibitors of human carbonic anhydrase (hCA) isoforms. These metalloenzymes are involved in various physiological and pathological processes. Studies have shown that some of these derivatives can efficiently inhibit tumor-associated hCA IX and XII isoforms with KIs in the nanomolar range. For example, one study reported KIs for hCA IX and hCA XII in the ranges of 10.0–97.5 nM and 10.1–71.8 nM, respectively.
Cholinesterases: Benzofuran-2-carboxamide derivatives have been synthesized and evaluated as inhibitors of cholinesterases, enzymes critical in the breakdown of the neurotransmitter acetylcholine. A series of benzofuran-2-carboxamide-N-benzyl pyridinium (B92312) halide derivatives were found to be potent butyrylcholinesterase (BChE) inhibitors, with some compounds exhibiting IC50 values in the range of 0.054–2.7 µM. nih.gov This inhibitory action is considered a key strategy in the management of Alzheimer's disease. nih.govchemrxiv.org
CDK8: Cyclin-dependent kinase 8 (CDK8) is a component of the Mediator complex involved in transcriptional regulation and has been identified as a target in oncology. While direct studies on this compound are limited, related benzamide (B126) derivatives have been identified as potent CDK8 inhibitors. For example, 3-(3-(furan-3-yl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide showed potent inhibitory activity against CDK8 with an IC50 value of 39.2 ± 6.3 nM. nih.gov The inhibition of CDK8 by such compounds can interfere with key signaling pathways in cancer cells. nih.gov
| Enzyme Target | Compound Class | Inhibitory Activity (IC50/Ki) | Reference |
|---|---|---|---|
| PARP-1 | Benzofuran[3,2-d]pyrimidine-4(3H)-one derivative | 0.026 µM (IC50) | researchgate.net |
| Carbonic Anhydrase IX | Benzofuran-based sulphonamide | 10.0–97.5 nM (Ki) | |
| Carbonic Anhydrase XII | Benzofuran-based sulphonamide | 10.1–71.8 nM (Ki) | |
| Butyrylcholinesterase (BChE) | Benzofuran-2-carboxamide-N-benzyl pyridinium halide derivative | 0.054–2.7 µM (IC50) | nih.gov |
| CDK8 | 3-(3-(furan-3-yl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide | 39.2 ± 6.3 nM (IC50) | nih.gov |
Receptor and Protein Binding Studies
The interaction of benzofuran derivatives with various receptors and proteins has been a subject of investigation to understand their broader biological activities. These compounds have been shown to bind to proteins such as serum albumins, which can influence their pharmacokinetic properties. Fluorescence and circular dichroism spectroscopy studies have demonstrated that benzofuran derivatives can bind to bovine serum albumin (BSA), leading to conformational changes in the protein.
Furthermore, specific derivatives have been designed to target cannabinoid receptors. A series of 2,3-dihydro-1-benzofuran derivatives were synthesized as potent and selective cannabinoid receptor 2 (CB2) agonists. The binding mode of these compounds to the CB2 receptor has been explored through ligand-steered modeling, providing insights into the structural requirements for potent agonistic activity.
Pathways and Cellular Effects of Benzofuran-2-carboxamide Analogues
The interaction of benzofuran-2-carboxamide analogues with their molecular targets initiates a cascade of downstream cellular events and modulates various signaling pathways.
Modulation of Protein Aggregation Phenomena (e.g., Amyloid Beta)
A significant area of research has been the ability of benzofuran-2-carboxamide derivatives to modulate the aggregation of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease. Studies have shown that N-phenylbenzofuran-2-carboxamide derivatives can act as modulators of Aβ42 aggregation. nih.gov Interestingly, the nature of the substitution on the phenyl ring determines whether the compound inhibits or promotes fibrillogenesis. nih.gov For example, derivatives possessing a methoxyphenol moiety have been found to inhibit Aβ42 aggregation in a concentration-dependent manner, with one compound showing a maximum inhibition of 54%. researchgate.netnih.gov In contrast, the presence of a 4-methoxyphenyl (B3050149) ring can lead to an acceleration of Aβ42 fibrillogenesis. researchgate.netnih.gov These findings suggest that the benzofuran-2-carboxamide scaffold provides a versatile platform for developing modulators of protein aggregation.
| Compound Type | Effect on Aβ42 Aggregation | Key Structural Feature | Reference |
|---|---|---|---|
| N-phenylbenzofuran-2-carboxamide derivative | Inhibition | Methoxyphenol moiety | researchgate.netnih.gov |
| N-phenylbenzofuran-2-carboxamide derivative | Promotion | 4-methoxyphenyl moiety | researchgate.netnih.gov |
Interference with Specific Cellular Signaling Pathways (e.g., HIF-1 pathway)
Benzofuran derivatives have been shown to interfere with key cellular signaling pathways, notably the hypoxia-inducible factor-1 (HIF-1) pathway. HIF-1 is a transcription factor that plays a crucial role in the cellular response to low oxygen levels and is a key target in cancer therapy. A benzene-sulfonamide-based benzofuran derivative was specifically designed and synthesized to inhibit the HIF-1 pathway. researchgate.net This compound demonstrated selective inhibition of the HIF-1 pathway and significant antiproliferative activity. researchgate.net The ability of these compounds to interfere with the HIF-1 pathway highlights their potential as anticancer agents. researchgate.net
Antioxidative Mechanisms
Several novel benzofuran-2-carboxamide derivatives have been synthesized and evaluated for their antioxidant properties. These compounds have demonstrated the ability to scavenge free radicals and inhibit lipid peroxidation. researchgate.netnih.gov For instance, certain 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives have shown notable antioxidant activity. researchgate.netnih.gov One particular derivative was found to inhibit in vitro lipid peroxidation in rat brain homogenates and scavenge 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radicals. researchgate.netnih.gov The antioxidant mechanism of these compounds is often attributed to their ability to donate a hydrogen atom from a hydroxyl group on the benzofuran ring, thereby neutralizing free radicals. Computational studies on 2-phenylbenzofuran (B156813) derivatives suggest that their antioxidant activity in the gaseous phase is primarily governed by the O–H bond dissociation enthalpy, consistent with a hydrogen atom transfer (HAT) mechanism. In polar solvents, a sequential proton loss electron transfer (SPLET) pathway may also contribute to their radical scavenging activity.
Future Research Directions and Advanced Applications
Exploration of Novel Synthetic Methodologies for Complex Analogues
The synthesis of complex benzofuran (B130515) derivatives is a dynamic area of research, with several innovative strategies emerging that could be applied to create novel analogues of 3-Benzamido-1-benzofuran-2-carboxamide. These advanced methods offer pathways to structurally diverse molecules that can be screened for enhanced biological activity.
One of the most promising approaches is C-H functionalization . rsc.orgmdpi.comnumberanalytics.comthieme-connect.comacs.org This technique allows for the direct modification of carbon-hydrogen bonds on the benzofuran scaffold, providing a more atom-economical and efficient route to complex structures compared to traditional methods that often require pre-functionalized starting materials. organic-chemistry.org Palladium-catalyzed C-H arylation, for instance, has been successfully used to introduce a variety of aryl and heteroaryl groups at the C3 position of the benzofuran ring. mdpi.comchemrxiv.org This could be instrumental in creating a library of 3-substituted analogues of the target compound.
Multicomponent reactions (MCRs) represent another powerful tool for generating molecular diversity. numberanalytics.comoup.comnumberanalytics.comrsc.org MCRs allow for the assembly of complex molecules from three or more starting materials in a single step, which can significantly streamline the synthetic process. researchgate.net A one-pot, five-component reaction has been developed to create tetrazole-benzofuran hybrids, demonstrating the potential of MCRs to produce highly substituted and structurally unique benzofuran derivatives. rsc.org
Furthermore, various catalytic strategies , including the use of transition metals like palladium and ruthenium, have been developed to facilitate the synthesis of benzofurans through cyclization and coupling reactions. organic-chemistry.orgnumberanalytics.com These methods provide access to a wide range of substitution patterns on the benzofuran core. numberanalytics.com A modular synthetic strategy combining 8-aminoquinoline (B160924) directed C-H arylation with a transamidation protocol has been shown to be highly efficient for producing diverse benzofuran-2-carboxamide (B1298429) derivatives. mdpi.comchemrxiv.org
| Synthetic Methodology | Description | Potential Application for this compound Analogues |
| C-H Functionalization | Direct modification of C-H bonds on the benzofuran scaffold. rsc.orgmdpi.comnumberanalytics.comthieme-connect.comacs.org | Introduction of diverse substituents at various positions of the benzofuran ring to explore structure-activity relationships. |
| Multicomponent Reactions (MCRs) | Assembly of complex molecules from multiple starting materials in a single step. numberanalytics.comoup.comnumberanalytics.comrsc.org | Rapid generation of a library of structurally complex analogues with varied functionalities. |
| Advanced Catalytic Strategies | Utilization of transition metal catalysts for cyclization and coupling reactions. organic-chemistry.orgnumberanalytics.com | Efficient and controlled synthesis of specifically designed analogues with desired substitution patterns. |
Integration of Advanced Computational Approaches for Rational Design and Optimization
To expedite the discovery of more potent and selective analogues of this compound, the integration of advanced computational methods is crucial. These in silico techniques provide valuable insights into the molecular interactions between the compound and its biological targets, guiding the rational design of new derivatives.
Molecular docking is a computational tool used to predict the preferred orientation of a molecule when bound to a target protein. nih.govnih.govresearchgate.netresearchgate.netorientjchem.orgatmiyauni.ac.in This method can help in understanding the binding mode of this compound derivatives with their potential biological targets and in identifying key interactions that contribute to their activity. nih.govresearchgate.net For example, molecular docking studies have been used to analyze the binding of 2-phenyl-benzofuran-3-carboxamide derivatives to the active site of Staphylococcus aureus Sortase A, an important enzyme in bacterial virulence. nih.gov
Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.goveurjchem.comdntb.gov.ua 2D- and 3D-QSAR models can be developed to predict the activity of newly designed benzofuran analogues, thereby prioritizing the synthesis of the most promising candidates. nih.goveurjchem.com Such models have been successfully applied to benzofuran derivatives to predict their antifungal and vasodilator activities. researchgate.netnih.gov
Pharmacophore modeling and virtual screening are other powerful in silico approaches. nih.govresearchgate.net A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for biological activity. This model can then be used to screen large virtual libraries of compounds to identify new potential hits. nih.gov This approach has been employed to screen a library of benzofuran-1,2,3-triazole hybrids to identify potential inhibitors of the epidermal growth factor receptor (EGFR), a key target in cancer therapy. researchgate.netnih.gov
| Computational Approach | Description | Application in the Design of this compound Analogues |
| Molecular Docking | Predicts the binding orientation of a molecule to a target protein. nih.govnih.govresearchgate.netresearchgate.netorientjchem.orgatmiyauni.ac.in | To understand binding modes and guide the design of derivatives with improved affinity for specific biological targets. |
| QSAR | Establishes a correlation between chemical structure and biological activity. researchgate.netnih.goveurjchem.comdntb.gov.ua | To predict the activity of novel analogues and prioritize synthetic efforts. |
| Pharmacophore Modeling & Virtual Screening | Identifies essential structural features for activity and screens virtual libraries for new hits. nih.govresearchgate.net | To discover novel and diverse chemical scaffolds based on the active conformation of the parent compound. |
Identification and Validation of New Biological Targets for Therapeutic Development
The broad spectrum of biological activities reported for benzofuran derivatives suggests that they may interact with a variety of biological targets. nih.govnih.govresearchgate.net A key future research direction for this compound will be the identification and validation of its specific molecular targets to better understand its mechanism of action and guide therapeutic development.
In the realm of cancer , benzofuran scaffolds have been shown to target several key proteins involved in tumorigenesis. mdpi.comresearchgate.netrsc.orgnih.gov These include cyclin-dependent kinase 2 (CDK2), glycogen (B147801) synthase kinase-3β (GSK-3β), and vascular endothelial growth factor receptor 2 (VEGFR-2). nih.govtaylorandfrancis.comnih.gov For instance, certain oxindole-based benzofuran hybrids have demonstrated potent dual inhibitory activity against CDK2 and GSK-3β in breast cancer cell lines. nih.gov
For neurodegenerative diseases such as Alzheimer's, benzofuran derivatives are being explored as multi-target agents. nih.govthieme-connect.comfrontiersin.orgbohrium.comtandfonline.com Potential targets in this area include acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and β-secretase (BACE1), all of which are implicated in the pathology of Alzheimer's disease. bohrium.comtandfonline.com Some 2-arylbenzofuran derivatives have shown promising dual inhibitory activity against both cholinesterases and BACE1. tandfonline.com
In the context of infectious diseases , benzofuran derivatives have been identified as inhibitors of crucial microbial enzymes. As mentioned, Sortase A in Gram-positive bacteria is a validated target. nih.govresearchgate.net Additionally, benzofurans have been investigated as inhibitors of N-myristoyltransferase (Nmt) in fungal cells, presenting a potential antifungal drug target. researchgate.net More recently, in silico studies have identified benzofuran-1,3,4-oxadiazoles as potential inhibitors of Mycobacterium tuberculosis polyketide synthase 13 (Pks13), an enzyme essential for the biosynthesis of mycolic acids in the bacterial cell wall. mdpi.com
| Therapeutic Area | Potential Biological Target | Significance |
| Cancer | CDK2, GSK-3β, VEGFR-2 nih.govtaylorandfrancis.comnih.gov | Inhibition of these targets can disrupt cell cycle progression and angiogenesis in tumors. |
| Neurodegenerative Diseases | AChE, BChE, BACE1 bohrium.comtandfonline.com | Targeting these enzymes can help to alleviate symptoms and potentially slow the progression of Alzheimer's disease. |
| Infectious Diseases | Sortase A, Nmt, Pks13 nih.govresearchgate.netresearchgate.netmdpi.com | Inhibition of these microbial enzymes can lead to the development of new antibacterial and antifungal agents. |
Development of Targeted Derivatization Strategies for Enhanced Selectivity and Potency
Building on the knowledge of structure-activity relationships (SAR), future research will focus on the targeted derivatization of the this compound scaffold to enhance its selectivity and potency for specific biological targets.
SAR studies have revealed that substitutions at various positions of the benzofuran ring can significantly impact biological activity. nih.govnih.govjst.go.jp For example, in a series of 2-phenyl-benzofuran-3-carboxamide derivatives, the amide group at the 3-position was found to be essential for inhibitory activity against Sortase A. nih.gov In another study on benzofuran derivatives with osteoblast differentiation-promoting activity, a 3,5-disubstituted pattern was identified as a useful scaffold for orally active osteogenic compounds. jst.go.jp
The concept of molecular hybridization is a promising strategy for developing derivatives with enhanced potency and potentially dual activity. mdpi.comatmiyauni.ac.in This involves combining the benzofuran scaffold with other pharmacologically active moieties. For instance, hybrid molecules incorporating benzofuran with chalcone, triazole, or piperazine (B1678402) have emerged as potent cytotoxic agents. mdpi.comnih.gov The synthesis of benzofuran-thiazole hybrids has also yielded compounds with significant anticancer activity. atmiyauni.ac.in
By systematically exploring substitutions on both the benzofuran core and the benzamido and carboxamide side chains, and by employing strategies like molecular hybridization, it will be possible to fine-tune the pharmacological profile of this compound. This will facilitate the development of new therapeutic agents with improved efficacy and reduced off-target effects.
| Derivatization Strategy | Approach | Goal |
| Systematic SAR Studies | Modifying substituents at specific positions of the benzofuran ring and side chains. nih.govnih.govjst.go.jp | To identify key structural features that govern potency and selectivity for a given biological target. |
| Molecular Hybridization | Combining the benzofuran scaffold with other known pharmacophores. mdpi.comatmiyauni.ac.in | To create novel compounds with enhanced or dual biological activities. |
| Bioisosteric Replacement | Replacing certain functional groups with others that have similar physical or chemical properties. | To improve pharmacokinetic properties, reduce toxicity, or enhance target binding. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
